alpha-Glycyrrhizin

Description

Isomeric Forms of Glycyrrhizic Acid and Research Significance

Glycyrrhizic acid is a triterpenoid (B12794562) saponin (B1150181) that exists in two primary stereoisomeric forms: 18α-glycyrrhizic acid and 18β-glycyrrhizic acid. mdpi.com These isomers, while structurally similar, exhibit notable differences in their physicochemical properties and biological activities, which is of significant research interest. The 18β-isomer is the predominant and more naturally abundant form found in the licorice root. mdpi.comresearchgate.netresearchgate.net

The stereochemistry at the C-18 position influences the molecule's shape and, consequently, its biological interactions. The 18β-isomer of its aglycone, glycyrrhetinic acid, is considered the main metabolite of glycyrrhizic acid. vkm.no In contrast, the 18α-isomer has demonstrated distinct properties. For instance, α-glycyrrhizin exhibits better lipophilicity. caldic.com

Contemporary Research Trajectories on Alpha-Glycyrrhizin

Modern research has increasingly focused on the specific properties and potential therapeutic applications of this compound, distinguishing its effects from the more abundant beta isomer. A significant area of investigation is its role as a hepatoprotective agent. Magnesium isoglycyrrhizinate, a salt of the 18α-glycyrrhizic acid stereoisomer, has been developed and is noted for its ability to protect liver cells, improve liver function, and exert anti-inflammatory effects. taylorandfrancis.com It is considered a promising candidate for managing inflammatory liver conditions, potentially with a lower incidence of adverse effects compared to general glycyrrhizin (B1671929) preparations. caldic.comtaylorandfrancis.com

The anti-inflammatory mechanisms of this compound are a key focus of current studies. It is believed to exert its effects through various pathways, including the suppression of pro-inflammatory cytokines like TNF-α. drugbank.comnih.gov Research indicates that 18α-glycyrrhetinic acid has a more potent anti-inflammatory effect in certain models. semanticscholar.org This has spurred interest in its potential for treating a range of inflammatory disorders.

Furthermore, the neuroprotective potential of glycyrrhizic acid, including its alpha isomer, is an emerging area of research. Studies are exploring its ability to modulate inflammatory responses and oxidative stress in the context of neurological conditions such as ischemic stroke. mdpi.com The capacity of glycyrrhizin to inhibit high mobility group box 1 (HMGB1), a protein involved in inflammatory processes, is a significant aspect of this research. mdpi.comscielo.br The distinct properties of this compound, such as its enhanced lipophilicity and targeted distribution to the liver, continue to drive research into its unique pharmacological profile and therapeutic potential. caldic.comdrugbank.comnih.gov

Properties

IUPAC Name |

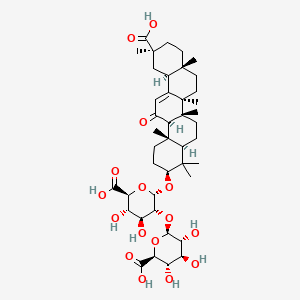

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21+,22+,23+,24+,25+,26+,27-,28+,29+,30-,31-,34+,35+,38-,39+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLVUJXQOOQHMX-IOHDZAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314947 | |

| Record name | 18α-Glycyrrhizic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83896-44-0 | |

| Record name | 18α-Glycyrrhizic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83896-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Glycyrrhizin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083896440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18α-Glycyrrhizic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOGLYCYRRHIZINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80ARS2076G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Glycyrrhizin Biosynthesis and Biotechnological Production Approaches

Enzymatic Pathways of Glycyrrhizinogenesis in Glycyrrhiza Species

The biosynthesis of glycyrrhizin (B1671929) is a multi-step enzymatic process that transforms a linear precursor into a complex cyclic structure, followed by oxidative modifications and glycosylations. nih.gov

Initial Cyclization and Triterpene Skeleton Formation from 2,3-Oxidosqualene (B107256) (β-amyrin synthase)

The journey to glycyrrhizin begins with the cyclization of 2,3-oxidosqualene, a common precursor for both sterols and triterpenes. researchgate.netmdpi.com This crucial step is catalyzed by the enzyme β-amyrin synthase (bAS). researchgate.netnih.gov The bAS enzyme facilitates a highly stereospecific cyclization of the linear 2,3-oxidosqualene molecule, resulting in the formation of the pentacyclic triterpene skeleton, β-amyrin. nih.govresearchgate.net This transformation establishes the fundamental oleanane-type structure that is characteristic of glycyrrhizin. nih.gov The enzyme is pivotal as it directs the metabolic flow towards triterpenoid (B12794562) biosynthesis. frontiersin.org

Cytochrome P450-Mediated Oxidative Modifications (e.g., C-11 and C-30 oxidations by CYP88D6 and CYP72A154)

Following the formation of the β-amyrin backbone, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.netoup.com These enzymes are responsible for introducing oxygen functionalities at specific carbon positions of the triterpene skeleton, which are critical for the bioactivity and identity of the final compound.

The first key P450 enzyme in this pathway is CYP88D6 , which acts as a β-amyrin 11-oxidase. oup.comuniprot.org It catalyzes two successive oxidation steps at the C-11 position of β-amyrin, leading to the formation of 11-oxo-β-amyrin. oup.comuniprot.orgoup.com

Subsequently, another cytochrome P450, CYP72A154 , carries out a three-step oxidation at the C-30 position of 11-oxo-β-amyrin to produce glycyrrhetinic acid, the aglycone of glycyrrhizin. researchgate.netoup.com The coordinated action of these two P450 enzymes is essential for the synthesis of the glycyrrhetinic acid core. researchgate.netfrontiersin.org

Glycosylation Processes via UDP Glycosyltransferases (e.g., CSyGT, UGT73P12)

The final steps in glycyrrhizin biosynthesis involve the attachment of sugar moieties to the glycyrrhetinic acid aglycone, a process known as glycosylation. This is carried out by a class of enzymes called UDP-glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, typically a UDP-sugar, to the aglycone. nih.govmdpi.com

In the case of glycyrrhizin, two molecules of glucuronic acid are attached to the C-3 hydroxyl group of glycyrrhetinic acid. oup.comnih.gov Research has identified specific UGTs involved in this process. A cellulose (B213188) synthase-derived glycosyltransferase (CSyGT) is responsible for the initial glucuronosylation of glycyrrhetinic acid. oup.comresearchgate.net Following this, another UGT, UGT73P12 , catalyzes the second glucuronosylation, attaching the second glucuronic acid molecule to the first, completing the biosynthesis of glycyrrhizin. oup.comnih.govfrontiersin.org UGT73P12 has shown high specificity for UDP-glucuronic acid as the sugar donor. nih.gov

Contribution of Precursor Pathways in Glycyrrhetinic Acid Biosynthesis (Mevalonate and Methylerythritol Phosphate (B84403) pathways)

The biosynthesis of the glycyrrhizin precursor, glycyrrhetinic acid, relies on the supply of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). frontiersin.org Plants utilize two distinct pathways to produce these isoprenoid precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (MEP) pathway. frontiersin.orgrsc.org

The MVA pathway , which occurs in the cytosol, is the primary route for the synthesis of triterpenoids, including glycyrrhetinic acid. researchgate.netfrontiersin.orgnih.gov This pathway starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid. frontiersin.orgnih.gov

Metabolic Engineering and Biosynthetic Pathway Redirection Strategies

The increasing demand for glycyrrhizin has spurred interest in biotechnological approaches to enhance its production. nih.gov Metabolic engineering strategies focus on manipulating the biosynthetic pathway in host organisms, such as yeast or plant hairy root cultures, to increase the yield of the desired compound. frontiersin.orgoup.com

Genome Editing Applications (e.g., CRISPR/Cas9-based gene editing)

A powerful tool in metabolic engineering is genome editing, particularly the CRISPR/Cas9 system. frontiersin.orgoup.com This technology allows for precise modifications of an organism's genome, such as knocking out genes of competing pathways or overexpressing key genes in the glycyrrhizin biosynthetic pathway. oup.comnih.gov

For instance, CRISPR/Cas9 has been used to disrupt genes in competing triterpenoid pathways, thereby redirecting the metabolic flux towards glycyrrhizin production. oup.com Studies have shown that knocking out genes involved in the biosynthesis of soyasaponins, which also use β-amyrin as a precursor, can lead to a significant increase in glycyrrhizin accumulation in licorice hairy root cultures. oup.comnih.govresearchgate.net Combining the knockout of competing pathway genes with the overexpression of key biosynthetic genes, such as CYP88D6, has been shown to further enhance glycyrrhizin yields. nih.gov

Table of Key Enzymes and Genes in Glycyrrhizin Biosynthesis

| Enzyme/Gene Name | Function | Organism |

| β-amyrin synthase (bAS) | Catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin. nih.govnih.gov | Glycyrrhiza species, Panax ginseng nih.govnih.gov |

| CYP88D6 | A cytochrome P450 enzyme that oxidizes β-amyrin at the C-11 position. oup.comuniprot.org | Glycyrrhiza uralensis uniprot.org |

| CYP72A154 | A cytochrome P450 enzyme that oxidizes 11-oxo-β-amyrin at the C-30 position to form glycyrrhetinic acid. researchgate.netoup.com | Glycyrrhiza species oup.com |

| CSyGT | A cellulose synthase-derived glycosyltransferase that catalyzes the first glucuronosylation of glycyrrhetinic acid. oup.com | Glycyrrhiza uralensis oup.com |

| UGT73P12 | A UDP-glycosyltransferase that catalyzes the second glucuronosylation to produce glycyrrhizin. oup.comnih.gov | Glycyrrhiza uralensis nih.gov |

Targeted Gene Disruption and Overexpression for Enhanced Production (e.g., CYP93E3, CYP72A566, CYP716A179)

Metabolic engineering presents a powerful strategy for enhancing the production of alpha-glycyrrhizin (hereafter referred to as glycyrrhizin) in licorice plants. This approach involves redirecting the flow of metabolic precursors toward the glycyrrhizin biosynthesis pathway by disrupting or "knocking out" genes in competing pathways. Glycyrrhizin shares a common precursor, β-amyrin, with other triterpenoids like soyasaponins and oleanolic acid. oup.com By targeting the enzymes responsible for diverting β-amyrin away from glycyrrhizin production, the yield of the desired compound can be significantly increased.

Key enzymes in these competing pathways belong to the cytochrome P450 (P450) family. oup.com Specifically, the enzyme CYP93E3, a β-amyrin C-24 hydroxylase, and CYP72A566, a β-amyrin C-22β hydroxylase, are crucial for the biosynthesis of soyasaponins. oup.comoup.comoup.com Another P450, CYP716A179, functions as a triterpene C-28 oxidase, catalyzing the production of oleanolic acid from β-amyrin. oup.comnih.gov

Recent research has successfully employed CRISPR/Cas9 gene-editing technology to disrupt these competing pathways in Glycyrrhiza uralensis hairy roots. oup.com Studies have demonstrated that creating double knockouts (KO) of CYP93E3 and CYP72A566 effectively blocks the soyasaponin pathway, leading to a substantial accumulation of glycyrrhizin. oup.comnih.gov To further channel metabolic flux towards glycyrrhizin, quadruple knockouts targeting CYP93E3, CYP72A566, CYP716A179, and LUS1 (involved in the betulinic acid pathway) were generated, resulting in the depletion of soyasaponins and accumulation of glycyrrhizin. oup.com

The strategy of blocking competing pathways can be combined with the overexpression of key genes within the glycyrrhizin biosynthetic pathway itself. The enzyme CYP88D6, a β-amyrin 11-oxidase, is a rate-limiting step in glycyrrhizin synthesis. oup.comnih.gov Research has shown that the simultaneous double knockout of CYP93E3 and CYP72A566 combined with the overexpression of CYP88D6 leads to a synergistic effect on glycyrrhizin production. oup.comnih.gov This combined approach resulted in a threefold increase in glycyrrhizin accumulation in hairy roots compared to the double-knockout lines alone, reaching approximately 1.4 mg/g. oup.comnih.govresearchgate.net These findings underscore the effectiveness of combining gene disruption in competing pathways with the overexpression of critical biosynthetic genes to enhance glycyrrhizin production. nih.govresearchgate.net

Table 1: Impact of Genetic Modifications on Glycyrrhizin Production in G. uralensis Hairy Roots

| Genetic Modification Strategy | Target Genes | Key Function of Target(s) | Observed Outcome on Metabolite Production | Reference |

|---|---|---|---|---|

| Double Knockout (KO) | CYP93E3, CYP72A566 | Catalyze soyasaponin biosynthesis from β-amyrin. | Complete depletion of soyasaponins and substantial accumulation of glycyrrhizin. | oup.com |

| Quadruple Knockout (KO) | CYP93E3, CYP72A566, CYP716A179, LUS1 | Catalyze soyasaponin, oleanolic acid, and betulinic acid biosynthesis. | Substantial glycyrrhizin accumulation. | oup.comoup.com |

| Double KO + Overexpression | KO: CYP93E3, CYP72A566 Overexpression: CYP88D6 | Block soyasaponin pathway and enhance a key step in glycyrrhizin biosynthesis. | ~3-fold increase in glycyrrhizin accumulation (~1.4 mg/g) compared to double-KO lines. | oup.comnih.govoup.com |

Hairy Root Culture Systems for Sustainable Glycyrrhizinogenesis

The increasing demand for glycyrrhizin places significant pressure on wild licorice populations, necessitating sustainable and controlled production methods. oup.com Hairy root culture, induced by infection with the soil bacterium Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), has emerged as a highly promising biotechnological platform for the sustainable production of glycyrrhizin. oup.commdpi.comfrontiersin.org This system offers several advantages, including rapid growth in hormone-free media, genetic and biochemical stability, and the potential for scale-up in bioreactors for continuous, year-round production of secondary metabolites. oup.comfrontiersin.orgnih.gov

Hairy root cultures of Glycyrrhiza species like G. glabra and G. uralensis can synthesize glycyrrhizin, often at levels comparable to or higher than those in undifferentiated cell cultures or even the roots of the parent plant. nih.govresearchgate.net The transformation process involves the transfer of a segment of DNA (T-DNA) from the bacterial Ri (root-inducing) plasmid into the plant genome, which induces the growth of these highly branched, prolific roots. mdpi.comfrontiersin.org Different strains of R. rhizogenes can exhibit varying transformation efficiencies; for instance, strain ATCC15834 and strain A4 have been successfully used to induce hairy root cultures in G. glabra for glycyrrhizin production. mdpi.comnih.gov

Despite the advantages, a historical challenge with hairy root cultures for glycyrrhizin production has been relatively low yields compared to field-grown roots. oup.com Consequently, significant research has focused on enhancing productivity through various strategies. One effective approach is the use of elicitors—biotic or abiotic substances that stimulate secondary metabolite production. Studies have shown that applying elicitors such as methyl jasmonate, cellulase (B1617823), and polyethylene (B3416737) glycol (PEG) can significantly boost glycyrrhizin accumulation. For example, treatment with cellulase (200 µg/mL) enhanced the glycyrrhizin yield by 8.6-fold, while mannan (B1593421) (10 mg/L) led to a 7.8-fold increase in G. glabra hairy roots. nih.gov Similarly, 100 µM of methyl jasmonate was found to be the most effective elicitor in G. inflata hairy root cultures. thieme-connect.com

Combining elicitation with genetic engineering, as discussed in the previous section, provides a powerful synergistic strategy. By using hairy root cultures as the platform for targeted gene disruption and overexpression, it is possible to create stable, high-yielding lines for industrial-scale production, independent of wild plant harvesting. oup.comnih.gov This integrated approach forms the foundation for a sustainable and reliable supply of glycyrrhizin for medicinal and commercial use. oup.comresearchgate.net

Table 2: Effect of Elicitors on Glycyrrhizin Production in Glycyrrhiza Hairy Root Cultures

| Elicitor | Concentration | Plant Species | Fold Increase in Glycyrrhizin Yield | Reference |

|---|---|---|---|---|

| Cellulase | 200 µg/mL | G. glabra | 8.6-fold | nih.gov |

| Mannan | 10 mg/L | G. glabra | 7.8-fold | nih.gov |

| Polyethylene Glycol (PEG) | 1% | G. glabra | 5.4-fold | nih.gov |

| Methyl Jasmonate | 100 µM | G. inflata | Enhanced production to 108.9 µg/g DW | thieme-connect.com |

Molecular Mechanisms of Alpha Glycyrrhizin Action: Preclinical Investigations

Immunomodulatory and Anti-inflammatory Signaling Pathways

Alpha-glycyrrhizin, a primary active component of licorice root, has demonstrated significant immunomodulatory and anti-inflammatory properties in a multitude of preclinical studies. Its mechanisms of action are complex, involving the regulation of various signaling molecules and pathways that are critical to the inflammatory response.

Regulation of Pro-inflammatory Cytokines and Chemokines

This compound has been shown to effectively suppress the production and release of a wide array of pro-inflammatory cytokines and chemokines. In various in vitro and in vivo models, it has demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are key mediators of acute inflammation. mdpi.comnih.govsemanticscholar.orgplos.org Studies have also reported its inhibitory effects on other interleukins, such as IL-8, and chemokines like RANTES (also known as CCL5). nih.govscienceopen.commdpi.compreprints.org

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, glycyrrhizin (B1671929) dose-dependently inhibited the expression of TNF-α, IL-6, IL-1β, and RANTES. nih.gov Furthermore, in models of colitis, a preparation containing glycyrrhizin was found to decrease the levels of IL-1β, TNF-α, IL-6, and various chemokines including cytokine-induced chemoattractant (CINC)-2 and -3, and macrophage inflammatory protein (MIP)-3α. wjgnet.com The compound also reduces the expression of chemokines such as CXCL10. preprints.org This broad-spectrum inhibition of inflammatory mediators underscores its potential in mitigating inflammatory processes. frontiersin.orgdovepress.com

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Chemokines

| Cytokine/Chemokine | Effect of this compound | References |

|---|---|---|

| TNF-α | Inhibition | mdpi.comnih.govsemanticscholar.orgplos.org |

| IL-1β | Inhibition | mdpi.comnih.govsemanticscholar.orgplos.org |

| IL-6 | Inhibition | mdpi.comnih.govsemanticscholar.orgplos.org |

| IL-8 | Inhibition | scienceopen.com |

| RANTES (CCL5) | Inhibition | nih.govpreprints.org |

| CXCL10 | Inhibition | preprints.org |

| CCL5 | Inhibition | nih.govpreprints.org |

Modulation of Intracellular Signaling Cascades

The anti-inflammatory effects of this compound are rooted in its ability to modulate key intracellular signaling cascades that orchestrate the inflammatory response. A primary target is the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net this compound has been shown to suppress the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression, by preventing the degradation of its inhibitor, IκBα. nih.govresearchgate.nettandfonline.com This inhibition blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-6, and iNOS. mdpi.comnih.gov

Furthermore, this compound influences the mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). researchgate.net It has been found to inhibit the phosphorylation of JNK, which is involved in apoptosis and inflammatory responses. mdpi.comnih.gov The compound also modulates the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is involved in cell survival and inflammation. researchgate.netsci-hub.se Additionally, studies suggest that glycyrrhizin can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically targeting JAK2 and STAT3, which are crucial for cytokine signaling. nih.gov There is also evidence for its influence on STAT6 signaling. scienceopen.comspandidos-publications.com

Interactions with Immune Cell Activities

This compound exerts its immunomodulatory effects by directly influencing the activities of various immune cells. It has been shown to inhibit the proliferation of CD4+ T cells, a key component of the adaptive immune system, thereby tempering T-cell-mediated inflammatory responses. mdpi.com In addition to T cells, this compound can modulate the functions of other immune cells.

Studies have indicated that it can suppress the release of cytokines from mast cells, basophils, and eosinophils, which are central players in allergic inflammation. researchgate.net For instance, it has been observed to inhibit the release of eotaxin, a potent chemoattractant for eosinophils. scienceopen.comresearchgate.net Moreover, this compound has been reported to enhance the activity of Natural Killer (NK) cells, which are part of the innate immune system and play a role in antiviral and antitumor responses. scienceopen.com This dual ability to suppress certain inflammatory cell functions while enhancing others highlights its complex immunomodulatory profile.

Impact on Inflammasome Pathways and Damage-Associated Molecular Patterns

This compound has been identified as a direct inhibitor of High Mobility Group Box 1 (HMGB1), a crucial damage-associated molecular pattern (DAMP). mdpi.complos.orgmdpi.comnih.gov DAMPs are endogenous molecules released from damaged or dying cells that can trigger an inflammatory response. mdpi.commdpi.com By binding to HMGB1, this compound prevents its interaction with its primary receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE). mdpi.commdpi.comspandidos-publications.comfrontiersin.org

The HMGB1-TLR4 and HMGB1-RAGE signaling axes are pivotal in amplifying inflammation and are implicated in a variety of inflammatory diseases. mdpi.commdpi.commdpi.comspandidos-publications.com By disrupting these interactions, this compound effectively dampens the downstream inflammatory cascade, including the activation of the NLRP3 inflammasome, which is responsible for the maturation and release of potent pro-inflammatory cytokines like IL-1β. frontiersin.orgresearchgate.net This inhibition of DAMP signaling represents a key mechanism through which this compound exerts its broad anti-inflammatory effects. nih.govresearchgate.net

Enzymatic Inhibition in Inflammatory Responses

A significant aspect of this compound's anti-inflammatory action is its ability to inhibit key enzymes involved in the production of inflammatory mediators. It has been consistently shown to suppress the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). semanticscholar.orgplos.orgtandfonline.comnih.gov

iNOS is responsible for the production of large amounts of nitric oxide (NO), a molecule that, in excess, contributes to inflammation and tissue damage. semanticscholar.org COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. semanticscholar.orgoncotarget.com By inhibiting both iNOS and COX-2, this compound effectively reduces the production of these pro-inflammatory molecules, thereby alleviating the inflammatory response. dovepress.comnih.govoncotarget.com

Table 2: Research Findings on this compound's Enzymatic Inhibition

| Enzyme | Key Findings | References |

|---|---|---|

| iNOS | Suppresses expression and activity, reducing nitric oxide production. | semanticscholar.orgplos.orgtandfonline.comnih.gov |

| COX-2 | Inhibits expression and activity, leading to decreased prostaglandin (B15479496) synthesis. | semanticscholar.orgplos.orgtandfonline.comnih.govoncotarget.com |

Influence on Cellular Membrane Dynamics and Receptor Translocation

Recent research has shed light on a more nuanced mechanism of this compound's action involving the modulation of cellular membrane dynamics. It has been found to disrupt lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. nih.gov These rafts serve as organizing centers for signaling molecules, including receptors like TLR4. nih.govfrontiersin.org

This compound has been shown to inhibit the translocation of TLR4 into lipid rafts, a critical step for its activation by lipopolysaccharide (LPS). nih.gov This effect is, at least in part, mediated by the activation of ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from lipid rafts. nih.govahajournals.orgresearchgate.net By altering the lipid composition and organization of the cell membrane, this compound effectively prevents the assembly of the TLR4 signaling complex, thereby attenuating the downstream inflammatory response. nih.govresearchgate.net

Antioxidative Stress Response Mechanisms

This compound (α-Glycyrrhizin) has demonstrated significant antioxidative properties in various preclinical models. Its mechanisms of action involve direct interaction with reactive oxygen species (ROS), reduction of oxidative damage markers, and activation of the body's own antioxidant defense systems.

Free Radical Scavenging Activities

Preclinical studies have shown that α-Glycyrrhizin can directly scavenge certain free radicals. Fluorometric methods have demonstrated its ability to scavenge hydrogen peroxide, peroxyl radicals, and superoxide (B77818) anions. nih.gov However, it appears to be a selective scavenger, as some studies indicate it is unable to scavenge peroxynitrite, hydroxyl radicals, singlet oxygen, and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. nih.gov There is some conflicting evidence regarding its activity against DPPH radicals, with some researchers reporting reactivity while others found no efficacy. mdpi.comcapes.gov.br

A pulse radiolysis study further elucidated its free radical scavenging capabilities, measuring the rate constants for the reaction of glycyrrhizin with hydroxyl radicals (•OH) and aqueous electrons (e-aq) to be 1.2 × 10¹⁰ M⁻¹s⁻¹ and 3.9 × 10⁹ M⁻¹s⁻¹, respectively. mdpi.com This suggests a high reactivity towards these specific radicals. The primary antioxidant defense mechanisms of α-Glycyrrhizin are believed to be the inhibition of ROS generation and the trapping of free radicals. mdpi.com

Table 1: Free Radical Scavenging Activity of this compound

| Reactive Species | Scavenging Activity | Reference |

|---|---|---|

| Hydrogen Peroxide | Yes | nih.gov |

| Peroxyl Radicals | Yes | nih.gov |

| Superoxide Anions | Yes | nih.gov |

| Hydroxyl Radicals | Yes | mdpi.com |

| Aqueous Electrons | Yes | mdpi.com |

| Peroxynitrite | No | nih.gov |

| Singlet Oxygen | No | nih.gov |

| DPPH Radicals | Conflicting | nih.govmdpi.comcapes.gov.br |

Reduction of Oxidative Damage Biomarkers

Consistent with its free radical scavenging activity, α-Glycyrrhizin has been shown to reduce biomarkers of oxidative damage in preclinical models. In a rat model of pilocarpine-induced status epilepticus, administration of α-Glycyrrhizin significantly suppressed oxidative stress. nih.gov This was evidenced by diminished levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, in both the hippocampus and olfactory bulb. nih.gov Furthermore, α-Glycyrrhizin treatment helped maintain glutathione (B108866) (GSH) levels, a crucial intracellular antioxidant, at control values in these brain regions. nih.gov

In another study using a model of cadmium-induced oxidative stress in rats, licorice extract, of which α-Glycyrrhizin is the main active component, was shown to decrease lipid peroxidation. researchgate.net These findings indicate that α-Glycyrrhizin can protect cells and tissues from the damaging effects of oxidative stress by mitigating lipid peroxidation and preserving endogenous antioxidant stores. nih.govnih.gov

Table 2: Effect of this compound on Oxidative Damage Biomarkers

| Biomarker | Effect | Model System | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Decreased | Lithium/pilocarpine-induced status epilepticus in rats | nih.gov |

| Malondialdehyde (MDA) | Decreased | TNF-α/D-GalN-induced L02 cell injury model | nih.gov |

| Glutathione (GSH) | Maintained at control levels | Lithium/pilocarpine-induced status epilepticus in rats | nih.gov |

| Lipid Peroxidation | Decreased | Cadmium-induced oxidative stress in rats | researchgate.net |

Activation of Endogenous Antioxidant Systems (e.g., Sirtuin3 pathway, mitophagy)

Beyond direct scavenging, α-Glycyrrhizin modulates endogenous antioxidant pathways. A significant mechanism is the activation of the Sirtuin3 (SIRT3) pathway. nih.gov SIRT3, a mitochondrial deacetylase, plays a critical role in regulating mitochondrial function and mitigating oxidative stress. nih.govmdpi.com In models of juvenile epilepsy, α-Glycyrrhizin has been shown to activate the SIRT3 pathway, which in turn promotes mitophagy, the selective removal of damaged mitochondria. nih.gov This process is crucial for maintaining mitochondrial homeostasis and reducing cellular damage. nih.govfrontiersin.org

The activation of SIRT3 by α-Glycyrrhizin and its metabolites can lead to the deacetylation and activation of downstream targets like superoxide dismutase 2 (SOD2), enhancing the cell's ability to neutralize superoxide radicals. nih.gov This regulation of mitochondrial autophagy and function underscores a more sophisticated antioxidant mechanism of α-Glycyrrhizin, contributing to its neuroprotective and cytoprotective effects. nih.gov

Antiviral Cellular and Molecular Actions

This compound has demonstrated broad-spectrum antiviral activity in numerous preclinical investigations, targeting various stages of the viral life cycle and modulating the host's immune response. mdpi.comiimmun.runih.gov

Inhibition of Viral Replication Cycles

Preclinical studies have consistently shown that α-Glycyrrhizin can inhibit the replication of a wide range of both DNA and RNA viruses. aun.edu.egfrontiersin.org This includes, but is not limited to, coronaviruses (including SARS-CoV-2), influenza A virus, hepatitis B and C viruses, and various herpesviruses. mdpi.comnih.govnih.govfrontiersin.org

The mechanisms behind this inhibition are multifaceted. α-Glycyrrhizin has been shown to interfere with early events in the viral replication cycle, such as viral attachment and entry into host cells. iimmun.runih.gov For instance, it can disrupt the uptake of the influenza A virus into cells. nih.gov In the context of SARS-CoV-2, α-Glycyrrhizin has been found to inhibit the viral main protease (Mpro), a crucial enzyme for viral replication. frontiersin.orgbiorxiv.orgnih.gov It has also been reported to bind to the angiotensin-converting enzyme 2 (ACE2) receptor, potentially blocking the entry of SARS-CoV-2 into host cells. frontiersin.orgfrontiersin.org Furthermore, α-Glycyrrhizin can interfere with the interaction between viral nucleoproteins and host cellular proteins necessary for the viral life cycle. iimmun.ru

Table 3: Preclinical Antiviral Activity of this compound

| Virus Family/Species | Observed Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Coronaviridae (e.g., SARS-CoV, SARS-CoV-2) | Inhibition of replication | Inhibition of main protease (Mpro), binding to ACE2 receptor | mdpi.comaun.edu.egfrontiersin.orgfrontiersin.orgbiorxiv.orgnih.gov |

| Orthomyxoviridae (e.g., Influenza A virus) | Inhibition of replication | Inhibition of virus uptake into the cell | iimmun.runih.gov |

| Hepadnaviridae (e.g., Hepatitis B virus) | Inhibition of viral production | Not fully elucidated | nih.govfrontiersin.org |

| Flaviviridae (e.g., Hepatitis C virus) | Inhibition of viral particles and gene expression | Affects HCV release | nih.govfrontiersin.org |

| Herpesviridae (e.g., Herpes simplex virus) | Inhibition of replication | Not fully elucidated | iimmun.runih.gov |

| Retroviridae (e.g., HIV) | Inhibition of replication | Induction of β-chemokines competing with HIV for receptor binding | frontiersin.org |

Modulation of Host Immune Responses to Viral Infections (e.g., interferon induction)

In addition to its direct antiviral effects, α-Glycyrrhizin can modulate the host's immune response to viral infections. A key aspect of this is the induction of interferons (IFNs), which are critical signaling proteins in the innate immune response to viruses. mdpi.comiimmun.ru Studies in mice have shown that α-Glycyrrhizin can induce the production of interferon. iimmun.ru

This induction of endogenous interferon can enhance the host's antiviral state, making it more resilient to viral infection. mdpi.com When used in combination with interferon therapy for Hepatitis C, α-Glycyrrhizin has been shown to increase the inhibitory effect on the virus. frontiersin.org Furthermore, α-Glycyrrhizin can reduce the virus-induced production of pro-inflammatory cytokines and chemokines, which can help to mitigate the excessive inflammation often associated with severe viral infections. iimmun.ru In the context of alphavirus infections, glycyrrhizin is listed as a conventional antiviral treatment that can reduce viral titers. researchgate.net

Interference with Viral Adsorption and Fusion Mechanisms

Preclinical studies have demonstrated that this compound can inhibit the initial stages of a viral life cycle, specifically the attachment (adsorption) and entry (fusion) of viruses into host cells. This broad-spectrum activity has been observed against both DNA and RNA viruses. ukaazpublications.comscielo.org.mx

One of the primary mechanisms is the alteration of cell membrane fluidity. scielo.org.mxiimmun.runih.gov By incorporating into cellular and viral membranes, this compound increases their rigidity. iimmun.ru This change raises the energy barrier required for the membrane fusion process, a critical step for enveloped viruses to release their genetic material into the host cell. iimmun.ru This non-specific effect on membrane dynamics contributes to its activity against a range of viruses, including influenza A virus and Human Immunodeficiency Virus (HIV). iimmun.runih.gov For HIV, the decreased membrane fluidity has been shown to inhibit the formation of viral synapses, which is associated with preventing intercellular fusion. nih.gov

In addition to its effects on membrane properties, this compound can interfere with specific molecular interactions essential for viral entry. For instance, in studies related to SARS-CoV-2, it has been suggested that this compound can directly interact with the viral spike protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, thereby blocking the binding and subsequent fusion events. nih.gov Research on influenza A virus has also indicated that this compound's antiviral activity is most effective during the early stages of replication, reducing virus uptake into the host cell rather than directly inactivating viral particles or blocking receptor binding. nih.gov

The table below summarizes key findings on the interference of this compound with viral entry mechanisms.

| Virus Type | Cell Line/Model | Key Findings on Adsorption/Fusion Inhibition |

| Influenza A Virus | Human Lung Cells | Mediated by interaction with the cell membrane, leading to reduced endocytotic activity and decreased virus uptake. nih.gov |

| SARS-CoV-2 | In silico / In vitro | Interacts with ACE2 receptor and viral spike protein, blocking viral binding and fusion. nih.gov |

| HIV | In vitro | Reduces the fluidity of the viral envelope and plasma membrane, inhibiting intercellular fusion. nih.gov |

| Epstein-Barr Virus (EBV) | In vitro | Inhibits the early stages of the replication cycle, specifically penetration, but does not affect virus adsorption. ukaazpublications.comfrontiersin.org |

Induction of Apoptosis in Virally Infected Cells

This compound has demonstrated the ability to selectively induce apoptosis, or programmed cell death, in cells latently infected with certain viruses, offering a potential strategy to eliminate viral reservoirs. This effect is particularly noted in the context of oncogenic herpesviruses.

In cells latently infected with Kaposi's sarcoma-associated herpesvirus (KSHV), this compound disrupts the state of latency. capes.gov.br It achieves this by downregulating the expression of the latency-associated nuclear antigen (LANA), a key protein for maintaining the viral episome and suppressing the p53 tumor suppressor protein. frontiersin.orgcapes.gov.br Concurrently, it upregulates the expression of the viral cyclin (v-cyclin). frontiersin.orgmedpagetoday.com This shift in viral gene expression reactivates the p53 pathway, leading to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, oxidative stress-mediated apoptosis of the KSHV-infected B lymphocytes. capes.gov.br

A similar pro-apoptotic effect is observed in cells infected with Epstein-Barr virus (EBV). This compound has been found to inhibit cellular sumoylation processes, which are often dysregulated by EBV's latent membrane protein 1 (LMP1) to promote cell growth and survival. mdpi.comnih.gov By targeting the first step of the sumoylation cascade, this compound limits the growth of EBV-transformed lymphoblastoid cell lines and induces apoptosis. frontiersin.orgmdpi.comnih.gov This mechanism appears to be more pronounced in EBV-positive B-cells compared to their EBV-negative counterparts. nih.gov

Conversely, in the case of highly pathogenic H5N1 influenza A virus infection, this compound has been reported to inhibit H5N1-induced apoptosis in lung epithelial cells and human macrophages, while still reducing the production of pro-inflammatory cytokines. ukaazpublications.comfrontiersin.org This suggests that the compound's effect on apoptosis in virally infected cells is highly context-dependent and varies with the specific virus.

The table below details research findings on the induction of apoptosis in virally infected cells by this compound.

| Virus | Cell Line | Apoptotic Mechanism |

| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | B lymphocytes | Downregulates LANA, upregulates v-cyclin, leading to p53 reactivation and oxidative stress-mediated apoptosis. frontiersin.orgcapes.gov.br |

| Epstein-Barr Virus (EBV) | Lymphoblastoid Cell Lines, B-cells | Inhibits LMP1-dysregulated sumoylation processes, limiting cell growth and inducing apoptosis. frontiersin.orgmdpi.comnih.gov |

Antineoplastic Mechanisms in In Vitro Models and Preclinical Studies

This compound has been investigated for its potential anticancer effects, demonstrating the ability to inhibit cancer cell proliferation and survival through multiple mechanisms in various preclinical models.

Cell Cycle Arrest Induction (e.g., G2 phase)

The ability to halt the cell division cycle is a key mechanism for many anticancer agents. This compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing their proliferation. nih.govfrontiersin.org The specific phase of arrest can vary depending on the cancer type. For example, in mouse leukemia WEHI-3 cells and human non-small cell lung cancer cells, treatment with this compound led to an arrest in the G0/G1 phase of the cell cycle. spandidos-publications.commdpi.com In gastric cancer MGC-803 cells, it induced a G1/S phase arrest by downregulating the levels of several G1 phase-related proteins, including cyclins D1, D2, D3, E1, and E2. frontiersin.orgdovepress.com In other models, such as oral squamous cell carcinoma, G2/M phase arrest has been observed. nih.gov

| Cancer Cell Line | Phase of Cell Cycle Arrest | Associated Molecular Changes |

| Gastric Cancer (MGC-803) | G1/S Phase | Downregulation of cyclin D1, D2, D3, E1, and E2. frontiersin.orgdovepress.com |

| Mouse Leukemia (WEHI-3) | G0/G1 Phase | Dose-dependent increase in the percentage of cells in G0/G1. spandidos-publications.com |

| Non-Small Cell Lung Cancer | G0/G1 Phase | Modulation of cyclin-D1, -D3, -E2, CDKs, and increased levels of p27, p21, p18, and p16. mdpi.com |

| Oral Squamous Cell Carcinoma | G2/M Phase | Induction of G2/M arrest. nih.gov |

Apoptosis Induction Pathways (e.g., mitochondrial, caspase-dependent, Fasl-mediated)

Inducing apoptosis in cancer cells is a primary goal of cancer therapy. This compound triggers apoptosis through multiple intrinsic and extrinsic pathways. In human prostate cancer cells (DU-145 and LNCaP), it induces apoptosis in a time- and dose-dependent manner, although this was suggested to occur through a caspase-independent pathway in this specific study. researchgate.net In contrast, studies on mouse leukemia cells (WEHI-3) demonstrated that this compound-induced apoptosis involves both caspase-dependent and mitochondria-mediated pathways. spandidos-publications.com This includes an increase in reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and activation of caspase-3. spandidos-publications.com

Furthermore, the compound can trigger the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G (Endo G) from the mitochondria. spandidos-publications.com In hepatocellular carcinoma, this compound has been shown to trigger caspase-8 and caspase-9-mediated apoptosis, indicating the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. researchgate.net

| Cancer Cell Line | Apoptotic Pathway | Key Molecular Events |

| Mouse Leukemia (WEHI-3) | Intrinsic & Extrinsic | Increased ROS, decreased mitochondrial membrane potential, caspase-3 activation, release of cytochrome c, AIF, and Endo G. spandidos-publications.com |

| Hepatocellular Carcinoma (HCC) | Extrinsic & Intrinsic | Activation of caspase-8 and caspase-9. researchgate.net |

| Prostate Cancer (DU-145, LNCaP) | Caspase-independent (suggested) | DNA damage, apoptosis confirmed by Annexin-V FITC, but no detected caspase-3 or -8 activity. researchgate.net |

| Gastric Cancer (MGC-803) | Intrinsic | Upregulation of Bax, cleavage of PARP, downregulation of Bcl-2 and survivin. nih.gov |

Regulation of Tumor-Associated Signaling Pathways (e.g., p53, MAPK, ERK, EGFR, FAK/Rho)

This compound exerts its antineoplastic effects by modulating critical signaling pathways that are often dysregulated in cancer. It has been shown to inhibit the phosphorylation, and thus the activation, of several key kinases involved in cell proliferation, survival, and metastasis. nih.govresearchgate.net

In hepatocellular carcinoma models, this compound significantly inhibited the phosphorylation of extracellular-signal-regulated kinase (ERK), Akt (Ser473), and epidermal growth factor receptor (EGFR). researchgate.net The inhibition of the PI3K/Akt and MAPK/ERK pathways has been noted in several cancer types, including gastric and non-small cell lung cancer, leading to reduced proliferation and induction of apoptosis. mdpi.commdpi.com Furthermore, glabridin, another constituent of licorice, has been found to inhibit breast cancer cell migration and invasion by modulating the FAK/Rho signaling pathway. nih.govresearchgate.net this compound itself has been reported to inhibit metastasis by downregulating MMP-9 and VEGF via inhibition of PI3K/Akt-mediated NF-κB activity in prostate cancer cells. d-nb.info It can also activate the tumor-suppressor p53, a crucial regulator of cell cycle arrest and apoptosis. nih.govresearchgate.net

| Signaling Pathway | Cancer Type/Model | Effect of this compound |

| p53 Pathway | KSHV-infected B lymphocytes, Colon Cancer | Activation of p53, leading to apoptosis or cell cycle arrest. capes.gov.brnih.govresearchgate.net |

| MAPK/ERK | Hepatocellular Carcinoma, Gastric Cancer | Inhibition of ERK phosphorylation, leading to reduced proliferation and metastasis. nih.govresearchgate.netmdpi.com |

| PI3K/Akt | Hepatocellular Carcinoma, Gastric Cancer, Prostate Cancer | Inhibition of Akt phosphorylation, suppressing survival signals and metastasis. researchgate.netmdpi.comd-nb.info |

| EGFR | Hepatocellular Carcinoma | Inhibition of EGFR phosphorylation. nih.govresearchgate.net |

| FAK/Rho | Breast Cancer (Glabridin) | Modulation of the pathway, inhibiting migration and invasion. nih.govresearchgate.net |

Anti-Angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties in preclinical studies. It can inhibit key steps in the angiogenic process, including the migration, invasion, and tube formation of endothelial cells. researchgate.net

The underlying mechanism for this anti-angiogenic activity involves the reduction of reactive oxygen species (ROS) production and the subsequent inhibition of the ERK signaling pathway in endothelial cells. researchgate.net Moreover, this compound has been found to decrease the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, in cancer models such as prostate cancer and in rat colon precancerous lesions. d-nb.inforesearchgate.net This reduction in VEGF is often linked to the inhibition of pathways like NF-κB. d-nb.info

| Angiogenic Process | Cell/Animal Model | Mechanism of Inhibition |

| Endothelial Cell Migration, Invasion, Tube Formation | Endothelial Cells (in vitro) | Reduced ROS production, inhibition of ERK activation. researchgate.net |

| Tumor Angiogenesis | Mouse Tumor Models | Inhibition of tumor growth and neovascularization. researchgate.net |

| VEGF Expression | Prostate Cancer Cells, Rat Colon Precancerous Model | Downregulation of VEGF expression, partly via inhibition of NF-κB. d-nb.inforesearchgate.net |

Inhibition of Cell Proliferation, Migration, and Invasion

This compound, a major active component of licorice root, has demonstrated significant potential in preclinical studies to inhibit the proliferation, migration, and invasion of various cancer cells. frontiersin.org Its anti-cancer activity is attributed to its ability to modulate multiple cell signaling pathways and molecular targets involved in tumor progression. frontiersin.orgnih.gov

Research has shown that this compound can suppress the growth of cancer cells by inducing apoptosis (programmed cell death) and causing cell cycle arrest. frontiersin.org For instance, in human prostate cancer cells (DU-145 and LNCaP), this compound induced apoptosis in a manner dependent on both concentration and time. nih.gov Similarly, in hepatocellular carcinoma (HCC), it has been found to inhibit tumor cell growth and invasion. frontiersin.org

The mechanisms underlying these effects are multifaceted. This compound has been reported to inhibit the phosphorylation of key signaling molecules such as extracellular-signal-regulated kinase (ERK), Akt (Ser473), and epidermal growth factor receptor (EGFR). frontiersin.org These pathways are crucial for cell survival and proliferation. By inhibiting these, this compound effectively halts the signals that promote cancer cell growth.

Furthermore, this compound has been shown to interfere with the metastatic process by inhibiting cell migration and invasion. frontiersin.org It can modulate the focal adhesion kinase (FAK)/Rho signaling pathway, which is instrumental in cell movement and the establishment of new tumor sites. nih.gov Studies have also indicated its ability to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, further curbing tumor growth and spread. frontiersin.org

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects | Key Molecular Targets/Pathways |

|---|---|---|---|

| DU-145, LNCaP | Prostate Cancer | Induction of apoptosis. nih.gov | - |

| HepG2 | Liver Cancer | Cell cycle arrest at G1 phase, induction of apoptosis at higher concentrations. nih.gov | - |

| Various | Various Cancers | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. frontiersin.org | Inhibition of ERK, Akt, EGFR phosphorylation; modulation of FAK/Rho signaling. frontiersin.orgnih.gov |

| Breast Cancer Cells | Breast Cancer | Inhibition of migration, invasion, and angiogenesis. nih.gov | FAK/Rho signaling pathway. nih.gov |

| HCC | Hepatocellular Carcinoma | Inhibition of tumor cell growth and invasion. frontiersin.org | Inhibition of ERK, Akt, EGFR phosphorylation; suppression of anti-apoptotic and metastatic proteins. frontiersin.org |

| Melanoma Cells | Melanoma | Inhibition of metastasis to the brain. frontiersin.org | - |

Metabolic Regulatory Mechanisms in Preclinical Contexts

Effects on Glucose Homeostasis and Insulin (B600854) Signaling

A key mechanism is its ability to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). numberanalytics.com This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, a hormone that promotes gluconeogenesis (the production of glucose in the liver). By inhibiting 11β-HSD1, this compound reduces cortisol levels in tissues like the liver, thereby decreasing glucose production. numberanalytics.com

Furthermore, this compound has been found to modulate insulin signaling pathways directly. numberanalytics.com It can improve insulin sensitivity in peripheral tissues, leading to increased glucose uptake from the blood. numberanalytics.comnih.gov Studies in high-fructose diet-induced metabolic syndrome models in rats have shown that this compound treatment elevated the levels of peroxisome proliferator-activated receptor gamma (PPARγ) and glucose transporter 4 (GLUT4) proteins in skeletal muscle, indicating improved fatty acid oxidation and glucose homeostasis. niscpr.res.in By acting on the insulin receptor, it can regulate gluconeogenesis and promote glycogen (B147801) synthesis through the PI3K/Akt signaling pathway. nih.gov

Modulation of Lipid Metabolism Enzymes (e.g., lipoprotein lipase)

One of the key enzymes modulated by this compound is lipoprotein lipase (B570770) (LPL). mdpi.comnih.gov LPL is crucial for hydrolyzing triglycerides from circulating lipoproteins, making fatty acids available for tissues. nih.gov Preclinical studies have indicated that this compound can upregulate LPL expression, which enhances the clearance of lipids from the blood. mdpi.comnih.gov

In addition to its effect on LPL, this compound influences other key players in lipid metabolism. It has been shown to upregulate the expression of PPAR-α, a nuclear receptor that controls lipid oxidation, particularly in the liver and skeletal muscles. nih.govnih.gov Conversely, it can downregulate the SREBP-1c/FAS/SCD1 pathway, which is involved in fatty acid synthesis. nih.gov This dual action of promoting fatty acid breakdown and inhibiting its synthesis contributes to the regulation of lipid levels. nih.govmdpi.com

Neuroprotection in Ischemic Models (e.g., blood-brain barrier integrity, neuroinflammation, hippocampal function)

This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. nih.govresearchgate.net Its mechanisms of action are multi-targeted, addressing inflammation, oxidative stress, and the integrity of the blood-brain barrier (BBB). nih.govresearchgate.net

A primary mechanism of its neuroprotective action is the inhibition of the high-mobility group box 1 (HMGB1) protein. nih.govresearchgate.net Following an ischemic event, HMGB1 is released from damaged cells and acts as a potent pro-inflammatory cytokine. nih.govnih.gov this compound can cross the blood-brain barrier and directly inhibit HMGB1, thereby reducing subsequent neuroinflammation. nih.govnih.gov This leads to a decrease in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6. nih.govnih.gov

This compound also plays a crucial role in preserving the integrity of the BBB. nih.govresearchgate.net In models of ischemic stroke, it has been shown to upregulate tight junction proteins like claudin-5, which are essential for maintaining the barrier function of the BBB. nih.govresearchgate.net By preventing the breakdown of the BBB, this compound helps to reduce brain edema and the infiltration of inflammatory cells into the brain parenchyma. researchgate.net

Furthermore, this compound protects hippocampal neurons from apoptosis (programmed cell death) in neonatal ischemia/hypoxia models by modulating the levels of Bax and Bcl2 proteins. nih.gov It also mitigates oxidative stress by increasing the levels of antioxidant enzymes and reducing the production of reactive oxygen species. nih.gov

Table 2: Neuroprotective Mechanisms of this compound in Ischemic Models

| Mechanism | Effect | Key Molecular Targets/Pathways |

|---|---|---|

| Anti-neuroinflammation | Reduces production of pro-inflammatory cytokines. nih.govresearchgate.net | Inhibition of HMGB1, TLR4/NF-κB pathway. nih.govfrontiersin.org |

| Blood-Brain Barrier Integrity | Preserves tight junctions, reduces permeability. nih.govresearchgate.net | Upregulation of Claudin-5, VE-Cadherin, Rac-1. nih.govresearchgate.net |

| Anti-apoptosis | Prevents neuronal cell death. nih.gov | Modulation of Bax and Bcl2 proteins. nih.gov |

| Antioxidant Activity | Reduces oxidative stress. nih.gov | Decreases MDA levels; increases CAT, GSH, SOD levels. nih.gov |

| Inhibition of Ferroptosis | Prevents iron-dependent cell death. nih.gov | HMGB1/GPX4 pathway. nih.gov |

Antimicrobial Mechanisms of Action

Impact on Bacterial Growth and Biofilm Formation (e.g., Staphylococcus aureus, Klebsiella pneumoniae)

This compound has demonstrated notable antimicrobial properties against a range of pathogenic bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. als-journal.comnih.gov Its mechanisms of action involve disrupting bacterial cell structures and interfering with processes essential for bacterial survival and virulence. als-journal.commdpi.com

Studies have shown that this compound can inhibit bacterial growth by affecting cell membrane permeability. als-journal.comnih.gov This disruption of the cell membrane can lead to the leakage of intracellular components and ultimately, cell death. nih.gov

A significant aspect of this compound's antimicrobial activity is its ability to inhibit biofilm formation. als-journal.comnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from antibiotics and the host immune system. By preventing biofilm formation, this compound can render bacteria more susceptible to conventional antimicrobial agents. nih.govresearchgate.net For instance, in S. aureus, it has been observed to inhibit biofilm formation even at low concentrations. nih.gov The mechanism for this is thought to involve the inhibition of bacterial adhesion and the enzymes required for producing the biofilm matrix. nih.gov

Furthermore, this compound has been found to reduce the production of exotoxins by S. aureus, which are key virulence factors responsible for the pathogenic effects of the bacterium. nih.gov

Table 3: Antimicrobial Activity of this compound

| Bacterium | Effect | Mechanism |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth, biofilm formation, and exotoxin production. nih.gov | Increased cell membrane permeability, inhibition of adhesion. als-journal.commdpi.com |

| Klebsiella pneumoniae | Inhibition of growth and biofilm formation. als-journal.com | Increased cell membrane permeability. als-journal.com |

| Pseudomonas aeruginosa | Inhibition of growth and biofilm formation. nih.gov | Alteration of membrane permeability. nih.gov |

| Streptococcus mutans | Inhibition of growth and adhesion. nih.gov | Inhibition of glucosyltransferase (GTase). nih.gov |

Modulation of Bacterial Cell Membrane Permeability and Efflux Activity

This compound has demonstrated notable effects on the integrity and function of bacterial cell membranes, a critical target in the development of new antimicrobial strategies. Its actions include altering membrane permeability and inhibiting efflux pump activity, which are key mechanisms of bacterial resistance.

Preclinical studies have shown that this compound can induce changes in the permeability of bacterial cell membranes, leading to a decrease in bacterial viability. nih.gov This effect has been observed in various bacteria, including Pseudomonas aeruginosa and Streptococcus mutans. nih.gov In S. mutans, this compound, as an organic weak acid, targets the cell membrane, causing an influx of protons and a subsequent reduction in intracellular acidity. nih.gov This disruption of the proton motive force and membrane integrity is a key aspect of its antibacterial action.

In multidrug-resistant Staphylococcus aureus (MDRSA), this compound has been shown to disrupt membrane integrity, compromise membrane fluidity, and affect membrane potential. mdpi.com When combined with the antibiotic norfloxacin, it caused cytoplasmic leakage, indicating significant damage to the bacterial cell membrane. mdpi.com Spectrofluorometric analysis revealed a 4.8-fold increase in membrane depolarization when treated with this compound alone. mdpi.com

Furthermore, this compound has been identified as an inhibitor of bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell, contributing to multidrug resistance. nih.govarvojournals.org By inhibiting these pumps, this compound can restore the effectiveness of antibiotics that would otherwise be rendered ineffective. encyclopedia.pubnih.gov In studies on multidrug-resistant isolates of P. aeruginosa, this compound was found to reduce the mRNA expression levels of several resistance-nodulation-cell division (RND)-type efflux pumps, including MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY. arvojournals.orgnih.gov The activity of these efflux pumps was also shown to be decreased, as demonstrated by an ethidium (B1194527) bromide accumulation assay. arvojournals.orgresearchgate.net This inhibition of efflux pump activity makes bacteria more susceptible to antimicrobial agents. arvojournals.org

The ability of this compound to modulate both membrane permeability and efflux pump activity highlights its potential as an adjunct therapy to combat antibiotic-resistant bacterial infections. nih.govnih.gov By compromising the physical barrier of the bacterial cell and preventing the expulsion of co-administered antibiotics, this compound can enhance the efficacy of conventional antimicrobial treatments. arvojournals.orgencyclopedia.pubnih.gov

Table 1: Effects of this compound on Bacterial Cell Membranes and Efflux Pumps

| Bacterium | Effect on Cell Membrane | Effect on Efflux Pumps | Supporting Evidence |

|---|---|---|---|

| Pseudomonas aeruginosa | Altered membrane permeability, reduced viability. nih.govarvojournals.org | Reduced mRNA expression of RND-type efflux pumps (MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY); Decreased efflux activity. arvojournals.orgnih.gov | Flow cytometry, microdroplet biofilm formation test, RT-PCR, ethidium bromide accumulation assay. nih.govarvojournals.orgresearchgate.net |

| Streptococcus mutans | Altered membrane permeability, influx of protons, reduced intracellular acidity. nih.gov | Not specified. | Biochemical assays targeting the cell membrane. nih.gov |

| Staphylococcus aureus (MDRSA) | Disrupted membrane integrity, compromised membrane fluidity, affected membrane potential, cytoplasmic leakage. mdpi.com | Moderate efflux pump modulatory potential. mdpi.com | Spectrofluorometry, flow cytometry, measurement of cytoplasmic leakage. mdpi.com |

| Klebsiella pneumoniae | May affect cell membrane permeability. als-journal.com | May affect efflux activity. als-journal.com | General antimicrobial property studies. als-journal.com |

Glycyrrhizin Derivatives and Structure Activity Relationship Sar Studies

Glycyrrhetinic Acid and its Isomers (18α- and 18β-GA) as Primary Aglycones

Glycyrrhetinic acid is the aglycone of glycyrrhizin (B1671929) and exists as two primary stereoisomers: 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid. mdpi.com These isomers differ in the stereochemistry at the C-18 position of the pentacyclic triterpenoid (B12794562) skeleton.

18β-Glycyrrhetinic Acid (18β-GA): This is the major and more stable isomer, derived from the hydrolysis of glycyrrhizin (18β-glycyrrhizic acid). nih.govespublisher.com It is the primary focus of most research due to its greater natural abundance in licorice root, where it can range from 0.1% to 1.6%. nih.govactascientific.com 18β-GA is considered to have greater biological activity than its α-isomer and is responsible for many of the pharmacological effects associated with licorice, including anti-inflammatory, antitumor, and antiviral properties. actascientific.comfrontiersin.orgfrontiersin.org

18α-Glycyrrhetinic Acid (18α-GA): This is the D/E-trans-stereoisomer and is a minor component in licorice, typically found at levels less than 0.7%. nih.gov It can be obtained through the isomerization of the more common 18β-GA. While less studied, 18α-GA also exhibits a range of pharmacological activities, including anti-inflammatory and anticancer effects, though some studies suggest its activity is moderate compared to the β-isomer. espublisher.comnih.govnih.gov

The distinct spatial arrangement of the C/D/E rings in these isomers influences their interaction with biological targets, leading to differences in their pharmacological profiles.

Synthetic Modification Strategies of Glycyrrhetinic Acid Derivatives

The chemical structure of glycyrrhetinic acid offers three main reactive sites for modification: the C-3 hydroxyl group in ring A, the C-11 carbonyl group in ring C, and the C-30 carboxyl group in ring E. nih.govbeilstein-journals.orgscielo.br These sites have been extensively exploited to create a vast library of semi-synthetic derivatives with enhanced or novel biological activities. ingentaconnect.com

The C-3 hydroxyl group is a common target for structural modifications aimed at altering polarity and improving cytotoxic activity. nih.gov Strategies include oxidation, esterification, and the introduction of various functional groups.

Amino Alkyl Derivatives: The introduction of amino alkyl chains at the C-3 position has been shown to significantly enhance antitumor activity compared to the parent GA. nih.gov Studies have demonstrated that the length of the aminoalkyl chain is crucial; a diaminohexyl chain (seven carbon atoms) was found to be approximately 60 times more active than GA. nih.govmdpi.com The introduction of an extra amino acid moiety at the C-3 hydroxyl group can also enhance antitumor activity. mdpi.com

Glycosylation: The attachment of sugar moieties (glycosylation) to the C-3 hydroxyl group can also modulate biological activity. For instance, certain glycyrrhizin derivatives with modified carbohydrate parts have shown enhanced antiviral activity against the Epstein-Barr virus (EBV). frontiersin.orgfrontiersin.org

Other Modifications: The C-3 hydroxyl group can be converted into an oxime, acyloxyimino, or alkoxyimino group. beilstein-journals.org The introduction of an alkoxyimino group at C-3, combined with a free C-30 carboxyl group, was found to improve the antiproliferative effects of GA derivatives. espublisher.com

The α,β-unsaturated carbonyl group at C-11 in ring C is a key structural feature, but its role in biological activity is complex and sometimes contradictory. nih.gov

Reduction: Some studies have explored the effect of reducing the C-11 ketone. The removal of this keto group via Clemmensen reduction can be confirmed by the disappearance of its characteristic signals in IR and 13C NMR spectra. mdpi.com Research by one group suggested that the C-11 ketone was a primary cause for the apoptotic activity of GA derivatives, while other studies found no direct correlation. nih.gov For example, converting GA to 11-deoxo-glycyrrhetinic acid (11-DOGA) reportedly increased its toxicity toward gastric cancer cells. nih.gov

Structural Alterations: Modifications can include converting the 11-oxo-12-ene system to a 12-oxo-9(11)-ene system, which has been shown to significantly improve the cytotoxic activity of GA. espublisher.comespublisher.com

The C-30 carboxyl group is frequently modified through esterification or amidation to enhance the lipophilicity and biological efficacy of GA derivatives. beilstein-journals.org

Esterification: Methyl esterification of the C-30 carboxyl group has been shown to significantly improve the cytotoxic activity of GA derivatives. espublisher.comespublisher.com The introduction of an alkyl group at C-30 via esterification generally enhances antitumor activity, with the most active C-30 ester derivatives often being benzyl (B1604629) esters. mdpi.com The activity often correlates with the size and lipophilic character of the ester's alkyl chain. mdpi.com

Amidation: Coupling the C-30 carboxyl group with various amines, including amino acids or piperazine (B1678402) fragments, is a common strategy. beilstein-journals.orgscielo.br Piperazinyl amides of 18β-glycyrrhetinic acid have been developed as potent antitumor agents. beilstein-journals.org The synthesis of these amides can be achieved by reacting the C-30 carboxyl group with piperazine in the presence of coupling agents like EDCl and HOBt. beilstein-journals.org

A more advanced modification strategy involves introducing heterocyclic rings into the A ring of the glycyrrhetinic acid scaffold. uc.pt This is often achieved by conjugating different heterocyclic systems with an α,β-unsaturated ketone in ring A. mdpi.comnih.gov For example, a series of derivatives were synthesized by introducing rings like imidazole (B134444), which resulted in compounds with significantly increased potency against cancer cell lines. One such derivative, bearing an imidazole ring, was 96-fold more potent than GA against Jurkat cells. mdpi.comnih.gov

Modifications at C-30 Carboxyl Group (e.g., esterification, methylation)

Correlation of Structural Features with Biological Activities (e.g., antitumor, antiviral, taste modulation)

The extensive synthetic work on glycyrrhetinic acid has led to a clearer understanding of the relationship between its structure and its diverse biological activities.

Antitumor Activity:

Ring A: The introduction of an α,β-unsaturated ketone system and a cyano group (forming a 2-cyano-1-en-3-one moiety) in ring A significantly enhances cytotoxicity. espublisher.comespublisher.com Adding amino alkyl groups at C-3 also boosts activity, with the chain length being a critical factor. mdpi.commdpi.com

Ring C: The presence of the C-11 keto group appears important, but its removal or modification can sometimes lead to increased activity, indicating its role is target-dependent. nih.gov

Ring E: Esterification or amidation at the C-30 carboxyl group generally increases antitumor activity by enhancing lipophilicity. beilstein-journals.orgmdpi.com

Multiple Modifications: Simultaneous modification at C-3 and C-30 often results in synergistic effects, leading to derivatives with much higher antitumor activity than GA. nih.govmdpi.com For instance, derivatives with nitrate (B79036) moieties at both C-3 and C-30 showed enhanced activity. nih.govmdpi.com

Antiviral Activity:

The aglycone 18β-GA itself is more active against some viruses, like the Epstein-Barr virus, than its parent glycoside, glycyrrhizin. frontiersin.orgfrontiersin.org

For anti-SARS-coronavirus activity, modifications to the glycoside portion of glycyrrhizin are critical. Glycoderivatives with a free C-30 carboxyl group were found to be important for activity. scielo.br

The introduction of aromatic amino acid methyl esters at the C-30 position of glycyrrhizin showed more potent anti-influenza activity than the parent compound, suggesting an aromatic group at this position is beneficial. nih.gov

Taste Modulation:

Glycyrrhizin is known for its intense sweet taste, which is approximately 50 times sweeter than sucrose. mdpi.comresearchgate.net This activity is mediated through the sweet taste receptor T1R2/T1R3. nih.govmdpi.com

The structure-activity relationship for sweetness is complex. The steric structure of the C and E rings and the functional group at the C-30 position are crucial for the taste of triterpenoids in licorice. researchgate.net

Studies on glycyrrhizin derivatives have shown that the mono-glucuronide derivative exhibits the highest sweetness level, indicating that the number and position of the glucuronic acid units are key determinants of taste perception. nih.gov

Interactive Data Table: Cytotoxicity of Selected Glycyrrhetinic Acid Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of various GA derivatives against different human cancer cell lines, as reported in the literature. mdpi.com

| Compound | Modification Details | A549 (Lung) | MCF-7 (Breast) | DU-145 (Prostate) | HepG2 (Liver) | Jurkat (Leukemia) | Reference |

|---|---|---|---|---|---|---|---|

| Glycyrrhetinic Acid (GA) | Parent Compound | >100 | 74.35 | 69.40 | 72.65 | >100 | mdpi.comtandfonline.com |

| Compound 46 | Alanyloxy moiety at C-3 | - | - | - | - | 1.83-3.42 | mdpi.com |

| Compound 10 | Imidazole ring in Ring A, reduced C-11, methyl ester at C-30 | - | - | - | - | 1.1 | mdpi.comnih.gov |

| Compound 133 | Benzyl at C-30, 3-N-(3-aminopropyl)glycyl at C-3 | 2.0-5.1 | - | - | - | - | tandfonline.com |

| Compound 203 | Modified at C-3, C-11, and C-30 | - | 17.8 | 11.96 | 10.01 | - | mdpi.com |

| AM-GA | 3-acetyl, 30-methyl ester | - | 4.5 | - | - | - | brieflands.com |

Development of Novel Glycyrrhizin Formulations (e.g., nano-formulations for enhanced efficacy)

The therapeutic potential of alpha-Glycyrrhizin (α-GL), a major active constituent from the licorice root, is often hampered by challenges such as poor water solubility and limited bioavailability. ceon.rsjomardpublishing.com To overcome these limitations, researchers have focused on developing novel drug delivery systems, with a particular emphasis on nano-formulations. nih.govmdpi.com These advanced formulations are designed to improve the solubility, stability, and absorption of α-GL, thereby enhancing its therapeutic efficacy. ceon.rsresearchgate.net Nanotechnology-based approaches, including nanoparticles, micelles, and nanoemulsions, have shown considerable promise in augmenting the pharmacological actions of glycyrrhizin. nih.govmdpi.com

The encapsulation of α-GL into nanocarriers can protect it from environmental degradation, enable controlled and sustained release, and facilitate targeted delivery to specific sites of action. ceon.rsresearchgate.net This results in improved bioavailability and more potent biological effects, such as anti-inflammatory, antiviral, and anticancer activities, compared to the free form of the compound. nih.govacs.orgrsc.org

Research Findings on Glycyrrhizin Nano-formulations

A variety of nanocarrier systems have been developed and investigated for the delivery of this compound. These systems utilize different materials and methods to encapsulate the compound, leading to enhanced therapeutic outcomes.

Polymeric Nanoparticles

Polymeric nanoparticles are a common strategy to improve the delivery of glycyrrhizin. For instance, nanoparticles formulated with poly(lactic-co-glycolic acid) (PLGA) have been shown to be a suitable carrier for glycyrrhizin. researchgate.net One study reported the development of PLGA nanoparticles with a particle size of 144.20 nm and an entrapment efficiency of 68.0%, which demonstrated sustained drug release over 48 hours and improved free radical scavenging activity compared to isolated glycyrrhizin. researchgate.net

Another approach involves the use of natural biopolymers. Chitosan-gum katira nanoparticles, prepared by an ionic complexation method, were developed to encapsulate glycyrrhizic acid. researchgate.net These spherical nanoparticles, with a size of approximately 80-175.8 nm, provided sustained release of the drug for up to 12 hours and showed significantly improved in-vivo anti-inflammatory efficacy by overcoming its limited bioavailability. researchgate.net Similarly, pH-sensitive nanoparticles using Eudragit® S100 and PLGA have been fabricated, showing a particle size of around 200 nm with high encapsulation efficiency and sustained drug release, which was effective in inflamed colon tissue. jomardpublishing.com

Micelles and Nanocomplexes